N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with an appropriate amide to form a quinazoline intermediate. This intermediate is then subjected to further reactions to introduce the 3-chlorophenylmethyl and sulfanylidene groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: This compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent targeting EGFR.
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Uniqueness
What sets N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H15ClN4O2S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C19H15ClN4O2S/c20-12-5-3-4-11(8-12)10-21-16(25)9-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-8,15,22H,9-10H2,(H,21,25) |
InChI Key |
ZHOIUUAPAWOKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.